molecular formula C19H20N2O3 B2541766 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-41-5

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2541766
CAS No.: 941993-41-5
M. Wt: 324.38
InChI Key: BPDXGHJLSURLHU-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a pyrrolidinone ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 3-methylphenol and 3-(2-oxopyrrolidin-1-yl)aniline, which are then coupled through an acylation reaction to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as acid chlorides or anhydrides to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties .

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrrolidinone groups may bind to active sites on proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-5-2-8-17(11-14)24-13-18(22)20-15-6-3-7-16(12-15)21-10-4-9-19(21)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDXGHJLSURLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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